3'-Methyl-2-phenylacetophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Methyl-2-phenylacetophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 3’-Methyl-2-phenylacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3’-Methyl-2-phenylacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Methyl-2-phenylacetophenone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Acetophenone: A simpler structure lacking the methyl group, used in similar applications but with different reactivity and properties.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, used in photoinitiators and UV blockers.
3-Methylacetophenone: Similar structure but lacks the additional phenyl group, used in flavor and fragrance industries.
Uniqueness: 3’-Methyl-2-phenylacetophenone’s unique structure, with both a methyl and phenyl group attached to the acetophenone core, provides distinct reactivity and properties that make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-(3-methylphenyl)-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-9-14(10-12)15(16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXAVVUKKOOPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449662 |
Source
|
Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95606-81-8 |
Source
|
Record name | 3'-METHYL-2-PHENYLACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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